

# Synthesis of 3,5-Dinitrobenzoic Acid from Benzoic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	3,5-Dinitrobenzoic acid	
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This in-depth technical guide provides a comprehensive overview of the synthesis of **3,5-dinitrobenzoic acid** from benzoic acid. The document details the underlying chemical principles, experimental protocols, and critical safety considerations for this important organic transformation. **3,5-Dinitrobenzoic acid** is a valuable intermediate in the synthesis of pharmaceuticals, dyes, and other fine chemicals.[1]

## **Reaction Principle and Mechanism**

The synthesis of **3,5-dinitrobenzoic acid** from benzoic acid is achieved through an electrophilic aromatic substitution (EAS) reaction.[2][3] The process involves the nitration of the benzene ring at the meta positions relative to the carboxylic acid group.

The carboxylic acid group (-COOH) is an electron-withdrawing group, which deactivates the aromatic ring towards electrophilic attack and directs incoming electrophiles to the meta positions.[2][3] The reaction proceeds in a stepwise manner. First, benzoic acid is nitrated to form 3-nitrobenzoic acid. Under more forcing reaction conditions, a second nitro group is introduced at the other meta position to yield **3,5-dinitrobenzoic acid**.

The nitrating agent is typically a mixture of concentrated nitric acid and concentrated sulfuric acid, which generates the highly electrophilic nitronium ion  $(NO_2^+)$  in situ.[2][3] Fuming nitric acid is often employed to achieve the second nitration.[1][4]



The reaction mechanism can be summarized as follows:

- Generation of the nitronium ion: Sulfuric acid protonates nitric acid, leading to the formation of the nitronium ion.[2][3]
- Electrophilic attack: The nitronium ion attacks the electron-rich aromatic ring of benzoic acid (or 3-nitrobenzoic acid) to form a resonance-stabilized carbocation intermediate (a sigma complex).[5]
- Deprotonation: A base (such as water or the bisulfate ion) removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the nitro-substituted product.[5]

## **Experimental Protocols**

Several procedures for the synthesis of **3,5-dinitrobenzoic acid** have been reported. The choice of protocol may depend on the desired scale, yield, and purity. Below are detailed methodologies from established sources.

Protocol A: Two-Step Heating with Fuming Nitric Acid

This procedure involves a sequential heating process to ensure complete dinitration.[4]



Reagent/Parameter	Quantity/Value
Benzoic Acid	61 g (0.5 mole)
Concentrated Sulfuric Acid (sp. gr. 1.84)	300 mL
Fuming Nitric Acid (sp. gr. 1.54)	100 mL (initial), 75 mL (additional)
Reaction Temperature (Initial Addition)	70-90°C
Heating (Steam Bath)	4 hours (initial), 3 hours (after second addition)
Heating (Oil Bath)	3 hours at 135-145°C
Crude Product Yield	62-65 g
Crude Product Melting Point	200-202°C
Recrystallization Solvent	275 mL of hot 50% ethanol
Purified Product Yield	57-61 g (54-58%)
Purified Product Melting Point	205-207°C

#### Methodology:

- In a 2-liter round-bottomed flask, combine 61 g of benzoic acid and 300 mL of concentrated sulfuric acid.
- In a well-ventilated fume hood, add 100 mL of fuming nitric acid in small portions, maintaining the temperature between 70°C and 90°C by external cooling.
- Cover the flask and let it stand for at least one hour.
- Heat the mixture on a steam bath for 4 hours.
- Allow the reaction to cool to room temperature.
- Add an additional 75 mL of fuming nitric acid.
- Heat the mixture on a steam bath for another 3 hours, followed by heating in an oil bath at 135-145°C for 3 hours.



- Cool the reaction mixture and pour it into a mixture of 800 g of ice and 800 mL of water.
- After 30 minutes, filter the precipitated 3,5-dinitrobenzoic acid and wash with water until the
  washings are free of sulfate ions.
- Recrystallize the crude product from 50% ethanol to obtain the purified product.[4]

Protocol B: Single-Step Nitration with Fuming Nitric Acid

This protocol utilizes a single addition of nitrating agent followed by a prolonged reaction time at elevated temperatures.[6]

Reagent/Parameter	Quantity/Value
Benzoic Acid	Molar equivalent
Concentrated Sulfuric Acid	Sufficient to dissolve benzoic acid
Fuming Nitric Acid	Molar excess
Reaction Temperature (Addition)	Below 85°C
Reaction Temperature (Heating)	80-85°C for 1 h, 100°C for 0.5-1 h, 135°C for 2 h
Yield	70%

#### Methodology:

- Add benzoic acid to a dry reaction vessel containing sulfuric acid and stir.
- Heat the mixture to 60°C and add fuming nitric acid dropwise, ensuring the temperature does not exceed 85°C.
- Heat the reaction mixture at 80-85°C for 1 hour, then at 100°C for 0.5-1 hour, and finally at 135°C for 2 hours.
- Allow the mixture to stand overnight.
- Pour the reaction solution into ice water to precipitate the product.

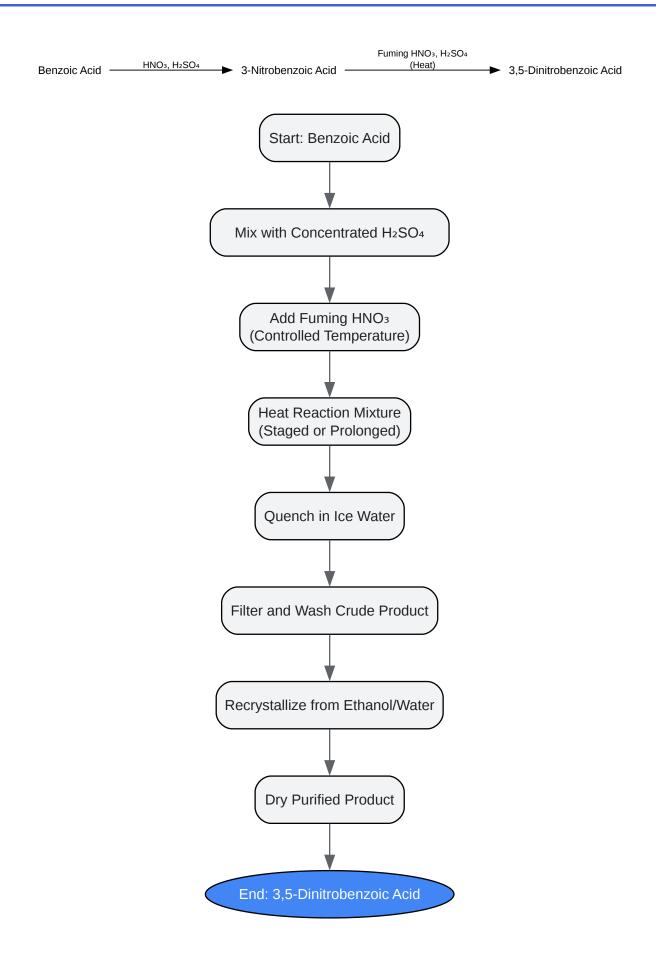


• Filter the crystals, wash with water, and then with 50% ethanol to obtain the final product.[6]

## **Reaction Pathway and Workflow**

The following diagrams illustrate the chemical transformation and a general experimental workflow for the synthesis of **3,5-dinitrobenzoic acid**.







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